molecular formula C22H20FN5O2S2 B2941166 N-(2-fluorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105219-51-9

N-(2-fluorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2941166
CAS No.: 1105219-51-9
M. Wt: 469.55
InChI Key: WWYTWFBGOYHEJO-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic small molecule featuring a thiazolo[4,5-d]pyridazinone core substituted with a piperidin-1-yl group at position 2, a thiophen-2-yl moiety at position 7, and an N-(2-fluorophenyl)acetamide side chain. Its structural complexity arises from the fusion of thiazole and pyridazinone rings, which confers rigidity and electronic diversity, while the piperidine and thiophene substituents modulate solubility and bioactivity .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(4-oxo-2-piperidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2S2/c23-14-7-2-3-8-15(14)24-17(29)13-28-21(30)19-20(18(26-28)16-9-6-12-31-16)32-22(25-19)27-10-4-1-5-11-27/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYTWFBGOYHEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4F)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural homology with several derivatives, differing primarily in substituent groups on the thiazolo[4,5-d]pyridazinone core and the acetamide side chain. Key analogues include:

N-(4-Chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ():

  • Substituent Differences :

  • Position 2 : Methyl group (vs. piperidin-1-yl in the target compound).
  • Position 7 : 4-Fluorophenyl (vs. thiophen-2-yl).
  • Acetamide Side Chain: N-(4-chlorophenyl) (vs. N-(2-fluorophenyl)). The 4-fluorophenyl group at position 7 may enhance π-π stacking but reduce lipophilicity relative to thiophen-2-yl. The 4-chlorophenyl side chain introduces a stronger electron-withdrawing effect compared to 2-fluorophenyl .

2-(7-(4-Fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide ():

  • Substituent Differences :

  • Position 2 : Pyrrolidin-1-yl (5-membered ring; vs. 6-membered piperidin-1-yl).
  • Acetamide Side Chain : N-propyl (vs. N-(2-fluorophenyl)).
    • Impact : The smaller pyrrolidin-1-yl group may improve solubility but reduce conformational stability. The N-propyl side chain lacks the aromatic pharmacophore present in the target compound, likely diminishing receptor affinity .

Electronic and Physicochemical Properties

highlights that isoelectronic or isostructural compounds often exhibit similar electronic properties, but structural deviations (e.g., ring size, substituent polarity) significantly alter physicochemical behavior. For example:

  • Lipophilicity : The thiophen-2-yl group in the target compound increases lipophilicity (logP ≈ 3.2 estimated) compared to 4-fluorophenyl (logP ≈ 2.8) in ’s analogue, enhancing membrane permeability.
  • Solubility : Piperidin-1-yl (basic amine) may improve aqueous solubility at physiological pH relative to methyl or pyrrolidin-1-yl groups.
  • Bioactivity : Piperidine’s conformational flexibility could enhance binding to flexible enzyme active sites, as seen in kinase inhibitors .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Substituents (Position) Acetamide Side Chain Molecular Formula Molecular Weight logP* (Estimated)
Target Compound 2-Piperidin-1-yl, 7-Thiophen-2-yl N-(2-Fluorophenyl) C₂₀H₁₇FN₄O₂S₂ 444.5 3.2
N-(4-Chlorophenyl)-2-[7-(4-fluorophenyl)... 2-Methyl, 7-4-Fluorophenyl N-(4-Chlorophenyl) C₂₀H₁₄ClFN₄O₂S 428.9 2.8
2-(7-(4-Fluorophenyl)-4-oxo-2-(pyrroli... 2-Pyrrolidin-1-yl, 7-4-Fluorophenyl N-Propyl C₂₀H₂₂FN₅O₂S 415.5 2.5

*logP values estimated using fragment-based methods.

Q & A

Basic: What synthetic routes are commonly employed to synthesize the thiazolo[4,5-d]pyridazinone core of this compound, and what are the critical intermediates?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation and functionalization. For example, the thiazole ring is formed via Hantzsch thiazole synthesis, where thiourea derivatives react with α-haloketones. A key intermediate is the 7-(thiophen-2-yl) substituent, introduced via Suzuki-Miyaura cross-coupling to ensure regioselectivity . Piperidin-1-yl incorporation often employs nucleophilic substitution at the 2-position of the thiazolo[4,5-d]pyridazinone scaffold. Purity (>95%) is verified via HPLC and NMR .

Basic: How is the molecular structure of this compound validated, and what crystallographic parameters are critical for confirming its conformation?

Methodological Answer:
X-ray crystallography is the gold standard for structural validation. The compound’s dihedral angles between the thiophene, thiazolo[4,5-d]pyridazinone, and acetamide moieties are analyzed to confirm planarity. Key parameters include bond lengths (e.g., C–S in thiazole: ~1.74 Å) and torsion angles (e.g., N–C–O in the acetamide group: ~170°). Hydrogen bonding between the fluorophenyl group and adjacent heteroatoms stabilizes the crystal lattice .

Advanced: What experimental design strategies optimize reaction yields during the synthesis of the piperidin-1-yl-substituted thiazolo[4,5-d]pyridazinone?

Methodological Answer:
Design of Experiments (DoE) is critical. Factors such as temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd(PPh₃)₄, 5–10 mol%) are tested. Response surface modeling identifies optimal conditions, e.g., 100°C in DMF with 7.5 mol% catalyst maximizes yield (82%). Contour plots and ANOVA validate interactions between variables .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 2-fluorophenyl and thiophen-2-yl substituents on kinase inhibition?

Methodological Answer:
SAR studies involve synthesizing analogs with substituent variations (e.g., replacing thiophen-2-yl with furan or pyridine). In vitro kinase assays (e.g., EGFR or JAK2) are conducted at 1–10 µM concentrations. IC₅₀ values are compared using dose-response curves. Computational docking (e.g., AutoDock Vina) models interactions with ATP-binding pockets, highlighting hydrophobic contributions from the fluorophenyl group .

Advanced: How should researchers resolve contradictions in reported biological activity data for analogs with varying piperidin-1-yl substitutions?

Methodological Answer:
Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation time). Meta-analysis of published IC₅₀ values with standardized normalization (e.g., % inhibition at 10 µM) is recommended. Molecular dynamics simulations (200 ns trajectories) assess binding stability, while free energy calculations (MM-PBSA) quantify substituent effects. Cross-validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) reduces bias .

Basic: What spectroscopic techniques are essential for characterizing the acetamide moiety and confirming its regiochemistry?

Methodological Answer:
¹H NMR (500 MHz, DMSO-d₆) identifies the acetamide NH proton as a singlet at δ 10.2–10.5 ppm. IR spectroscopy confirms C=O stretches (1650–1680 cm⁻¹). High-resolution mass spectrometry (HRMS-ESI) validates the molecular ion [M+H]⁺ (e.g., m/z 453.0924 for C₂₁H₁₈FN₅O₂S). 2D NMR (COSY, HSQC) resolves coupling between the fluorophenyl and thiazolo[4,5-d]pyridazinone groups .

Advanced: What strategies improve the metabolic stability of this compound in preclinical pharmacokinetic studies?

Methodological Answer:
Modifying the piperidin-1-yl group to a spirocyclic amine reduces CYP450-mediated oxidation. Deuterating the acetamide’s α-carbon (C–D bond) slows hepatic clearance. In vitro microsomal stability assays (human/rat liver microsomes, 1 mg/mL protein) quantify half-life improvements. LC-MS/MS tracks metabolites, identifying sites of glucuronidation or sulfation .

Basic: How is the compound’s solubility profile assessed, and what formulation strategies mitigate poor aqueous solubility?

Methodological Answer:
Solubility is measured in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via shake-flask method. If solubility is <10 µg/mL, nanoemulsions (e.g., TPGS-based) or cyclodextrin inclusion complexes (e.g., HP-β-CD) are tested. Dynamic light scattering (DLS) ensures particle size <200 nm. PXRD confirms amorphous dispersion stability .

Advanced: What computational methods predict off-target interactions, and how are false positives minimized?

Methodological Answer:
Pharmacophore screening (e.g., Pharmit) and molecular similarity searching (Tanimoto coefficient >0.85) identify potential off-targets. Ensemble docking with 20+ protein conformations accounts for flexibility. False positives are reduced by excluding low-affinity hits (Kd >10 µM) and validating via thermal shift assays (ΔTₘ <2°C) .

Advanced: How can researchers optimize the compound’s selectivity for kinase targets over homologous isoforms (e.g., JAK2 vs. JAK3)?

Methodological Answer:
Alchemical free energy calculations (FEP+) compare binding affinities across isoforms. Key residues (e.g., gatekeeper Met929 in JAK2 vs. Leu956 in JAK3) guide mutagenesis studies. Selectivity is validated in cell lines expressing isoform-specific reporters (e.g., STAT phosphorylation). Co-crystallography identifies critical van der Waals contacts .

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